molecular formula C20H20BrN3 B11593703 2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine

2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine

Cat. No.: B11593703
M. Wt: 382.3 g/mol
InChI Key: NZXJCDFVQPKGKI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group, a diethylamine group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrimidine core. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20BrN3

Molecular Weight

382.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C20H20BrN3/c1-3-24(4-2)19-14-18(15-8-6-5-7-9-15)22-20(23-19)16-10-12-17(21)13-11-16/h5-14H,3-4H2,1-2H3

InChI Key

NZXJCDFVQPKGKI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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